
Valganciclovir-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valganciclovir-d8 is a deuterated form of valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or following organ transplantation . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of valganciclovir due to the presence of deuterium atoms which can provide more detailed insights through mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions
Valganciclovir-d8 is synthesized by incorporating deuterium atoms into the valganciclovir molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated ganciclovir, followed by esterification with L-valine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
化学反応の分析
Types of Reactions
Valganciclovir-d8 undergoes various chemical reactions, including:
Hydrolysis: Conversion to ganciclovir by intestinal and hepatic esterases.
Oxidation and Reduction: Involvement in redox reactions during metabolic processes.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases.
Oxidation and Reduction: Involvement of cellular oxidases and reductases.
Major Products Formed
The primary product formed from the hydrolysis of this compound is deuterated ganciclovir, which retains the antiviral properties of the parent compound .
科学的研究の応用
Valganciclovir-d8 is extensively used in scientific research for:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of valganciclovir.
Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites using mass spectrometry.
Drug Interaction Studies: Evaluating potential interactions with other medications.
Biological Research: Studying the effects of deuterium substitution on biological activity and stability.
作用機序
Valganciclovir-d8, like valganciclovir, is a prodrug that is rapidly converted to ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into viral DNA and preventing its elongation. This action is highly selective for viral DNA polymerases over cellular DNA polymerases . The primary molecular target is the viral DNA polymerase, and the pathway involves phosphorylation by viral and cellular kinases .
類似化合物との比較
Similar Compounds
Ganciclovir: The active form of valganciclovir, used directly as an antiviral agent.
Valacyclovir: Another antiviral prodrug that is converted to acyclovir in the body.
Acyclovir: A widely used antiviral medication for herpes simplex virus infections.
Uniqueness of Valganciclovir-d8
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise pharmacokinetic and metabolic studies. The deuterium substitution can also lead to differences in the metabolic rate and pathways compared to non-deuterated compounds .
特性
分子式 |
C14H22N6O5 |
|---|---|
分子量 |
362.41 g/mol |
IUPAC名 |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1/i1D3,2D3,7D,9D |
InChIキー |
WPVFJKSGQUFQAP-QBZXRSFMSA-N |
異性体SMILES |
[2H][C@@](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
正規SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


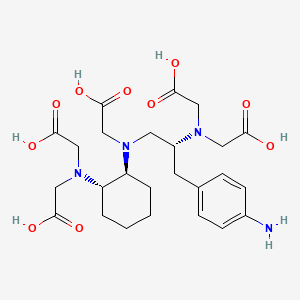

![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)





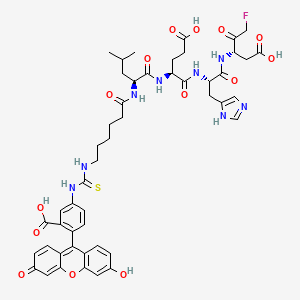
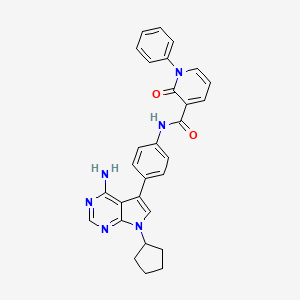
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
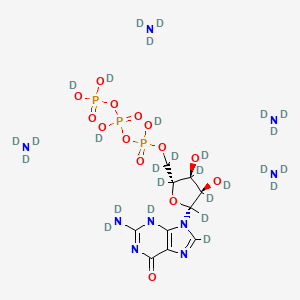
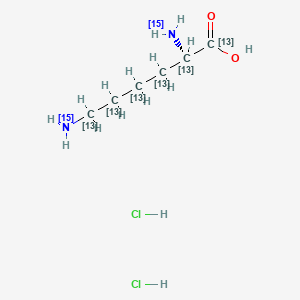
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)
